Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

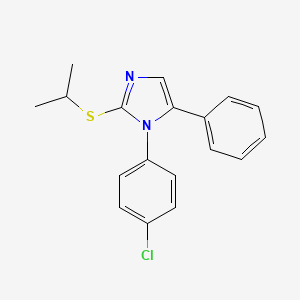

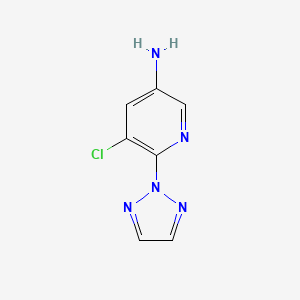

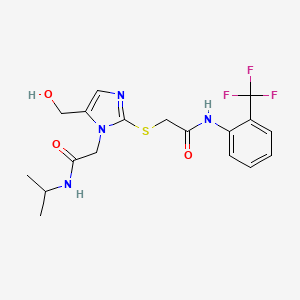

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate, also known as ethyl 2-amino-2-(2-fluorophenyl)acetate, is a chemical compound that has garnered significant attention in the scientific community due to its potential as a versatile starting material for the synthesis of various biologically active compounds. It has a molecular formula of C10H12FNO2 and a molecular weight of 197.21 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate consists of a fluorophenyl group attached to an ethyl acetate group via an amino linkage . The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is a liquid at room temperature . It has a molecular weight of 197.21 .Aplicaciones Científicas De Investigación

Synthesis Approaches and Characterization

- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized using ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate. Characterization included FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction, revealing crystallization in the orthorhombic space group Pbca (Sapnakumari et al., 2014).

Chemical Interactions and Molecular Structure

- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were explored for their protein-tyrosine phosphatase 1B inhibitory activity. Docking results indicated potential hydrogen bond interactions between the oxamate group and the catalytic amino acid residues Arg221 and Ser216 (Navarrete-Vázquez et al., 2012).

Application in Synthesis of Medicinal Compounds

- A synthesis method for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was developed from ethyl 2-(4-fluorophenyl)-2-oxoacetate (Wang, 2015).

Intramolecular and Intermolecular Bonding Analysis

- The synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality indicated self-assembled dimers in solid state through O⋯π-hole tetrel bonding interactions. This was analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).

Chemoselective Synthesis and Applications

- The synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester demonstrated a highly chemoselective method, offering moderate to good yields and potential for diverse applications (Pretto et al., 2019).

Supramolecular Assembly Analysis

- The synthesis and characterization of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate revealed a three-dimensional supramolecular network governed by hydrogen bonds and π⋯π stacking interactions, crucial for stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).

Propiedades

IUPAC Name |

ethyl 2-(2-fluoroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBPTNQEKPGQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2429597.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)

![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)

![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)